RO27-3225 Tfa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

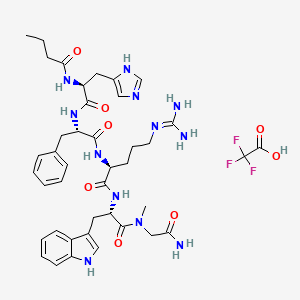

RO27-3225 trifluoroacetate is a potent and selective melanocortin 4 receptor agonist. It has shown significant neuroprotective and anti-inflammatory effects, making it a valuable compound in scientific research, particularly in the fields of neurology and immunology .

准备方法

The synthesis of RO27-3225 trifluoroacetate involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

化学反应分析

RO27-3225 trifluoroacetate primarily undergoes peptide bond formation reactions during its synthesis. It is a stable compound under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions. The major products formed during its synthesis are the intermediate peptides, which are eventually converted into the final product through purification and crystallization .

科学研究应用

RO27-3225 trifluoroacetate has a wide range of scientific research applications:

Neurology: It has been shown to attenuate neuroinflammation and improve neurobehavioral functions in models of intracerebral hemorrhage and spinal cord injury

Immunology: The compound exhibits anti-inflammatory effects by modulating the AMPK/JNK/p38 MAPK signaling pathways.

Metabolic Research: RO27-3225 trifluoroacetate has been used to study the regulation of food intake and energy homeostasis in animal models.

Pharmacology: It serves as a tool compound for studying the melanocortin receptor system and its role in various physiological processes.

作用机制

RO27-3225 trifluoroacetate exerts its effects by selectively activating the melanocortin 4 receptor. This activation leads to the modulation of several intracellular signaling pathways, including the AMPK/JNK/p38 MAPK pathways. By inhibiting these pathways, the compound reduces neuroinflammation, oxidative stress, and mitochondrial dysfunction, thereby providing neuroprotection and improving functional recovery in models of neurological injury .

相似化合物的比较

RO27-3225 trifluoroacetate is unique in its high selectivity for the melanocortin 4 receptor, with an EC50 of 1 nM for MC4R and 8 nM for MC1R. This selectivity is approximately 30-fold higher for MC4R compared to MC3R . Similar compounds include:

HS024: Another selective melanocortin 4 receptor agonist used in research.

Dorsomorphin: An AMPK inhibitor used to study the specific pathways modulated by RO27-3225 trifluoroacetate.

RO27-3225 trifluoroacetate stands out due to its potent neuroprotective and anti-inflammatory properties, making it a valuable tool in both basic and applied research.

属性

分子式 |

C41H53F3N12O8 |

|---|---|

分子量 |

898.9 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H52N12O6.C2HF3O2/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28;3-2(4,5)1(6)7/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

InChI 键 |

XBNXUPIBUGBMCO-WYDLTDSDSA-N |

手性 SMILES |

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)

![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)

![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)

![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)

![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)